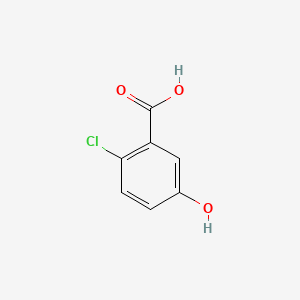

2-Chloro-5-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVCLUZQPSRKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332488 | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-30-9 | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Synthesis, and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzoic acid, a halogenated derivative of salicylic acid, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a chloro and a hydroxyl group on the benzoic acid scaffold, offers versatile handles for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor for benzamide derivatives with potential as multireceptor antipsychotics.

Physicochemical Properties and Identification

CAS Number: 56961-30-9[1]

This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1][2] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Melting Point | 178-182 °C | [2] |

| Appearance | White to light yellow powder to crystal | [1][2] |

| Purity | >97.0% (GC) | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1][2] |

IUPAC Name: this compound[1]

SMILES: C1=CC(=C(C=C1O)C(=O)O)Cl[1]

InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available substituted aminobenzoic acid. The following protocol is adapted from established methods for the synthesis of similar halogenated hydroxybenzoic acids, such as the Sandmeyer reaction.[3] This reaction involves the diazotization of an amino group, followed by its replacement with a chloro group.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines a representative synthesis of a chloro-hydroxybenzoic acid from an amino-hydroxybenzoic acid precursor. The selection of the specific starting material is crucial for obtaining the desired isomer.

Materials:

-

5-Amino-2-hydroxybenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (Cu₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Step-by-Step Methodology:

-

Diazonium Salt Formation:

-

In a reaction vessel, dissolve 5-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of ethyl acetate and hydrochloric acid.

-

Cool the solution to below 5°C in an ice bath.

-

Slowly add an ice-cold aqueous solution of sodium nitrite (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.5 equivalents) in hydrochloric acid.

-

Slowly add the Cu₂Cl₂ solution to the freshly prepared diazonium salt solution. The temperature of the reaction mixture should be carefully controlled.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for one hour.[3]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a 10% aqueous solution of sodium bicarbonate.[3]

-

Extract the product into ethyl acetate (3 x 25 ml).[3]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Application in the Synthesis of Benzamide Derivatives as Potential Antipsychotics

Benzamide derivatives are a class of compounds that have shown significant promise as antipsychotic agents. Many atypical antipsychotics target both dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms, while the blockade of 5-HT2A receptors can mitigate some of the motor side effects associated with D2 antagonism and may also contribute to the therapeutic effects on negative and cognitive symptoms.[7]

This compound is a valuable starting material for the synthesis of novel benzamide derivatives. The carboxylic acid moiety can be readily coupled with a wide range of amines to generate a library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of many atypical antipsychotics are attributed to their modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the simplified signaling cascade affected by these drugs.

Caption: Atypical antipsychotics antagonize both D2 and 5-HT2A receptors.

Experimental Workflow: Amide Coupling Reactions

The synthesis of benzamides from this compound can be achieved through various amide coupling methods. The choice of coupling reagent and reaction conditions depends on the specific amine being used and the desired scale of the reaction.

Caption: General workflow for benzamide synthesis from a carboxylic acid.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and efficient method for the synthesis of a benzamide derivative from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of Reagents:

-

Add DIPEA (2.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.1 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude benzamide derivative can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient generation of diverse molecular scaffolds. The application of this compound in the synthesis of benzamide derivatives targeting key neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A, highlights its importance in the ongoing search for novel and more effective treatments for neuropsychiatric disorders. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this exciting area of drug discovery.

References

- González-Maeso, J., et al. (2008). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. PNAS, 105(8), 3258-3263.

- Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149.

- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224–1230.

-

Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. YouTube. Retrieved from [Link]

- Bertolino, A., & Blasi, G. (2009). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology, 34(4), 844-856.

-

Dominate USMLE. (2025). Dominate USMLE psych with this tip: Atypical antipsychotics act on both D2 and 5-HT2A receptors. YouTube. Retrieved from [Link]

- Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Chemical and Pharmaceutical Research, 12(1), 1-5.

- Li, M., et al. (2014). Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents. Acta Pharmaceutica Sinica B, 4(4), 285-295.

-

Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

- Hussain, Z., et al. (2021). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Medicinal Chemistry, 12(10), 1736-1746.

- Sharma, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(1), 133-144.

- Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.

- Kim, J. H., et al. (2005). A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. Bulletin of the Korean Chemical Society, 26(11), 1803-1806.

- Ghare, S., et al. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Chemical and Pharmaceutical Research, 12(1), 1-5.

- Wang, Z., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(12), 720-722.

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Hussain, Z., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 12(10), 1736-1746.

- Barker, G. J., et al. (2013). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 4(6), 545-549.

Sources

- 1. This compound | C7H5ClO3 | CID 458210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 3. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

2-Chloro-5-hydroxybenzoic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 56961-30-9), a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, with a primary focus on its molecular weight, and present detailed, field-proven protocols for its synthesis and analytical characterization. The narrative emphasizes the causality behind experimental choices, providing insights into its application as a versatile scaffold in drug discovery, particularly in the development of novel benzamide-based therapeutics. This document serves as an essential resource for researchers leveraging this compound in their development pipelines, ensuring a foundation of scientific integrity and technical accuracy.

Core Physicochemical Properties and Identification

This compound is a halogenated and hydroxylated derivative of benzoic acid. Its specific substitution pattern imparts unique reactivity, making it a valuable starting material for multi-step organic syntheses. Accurate knowledge of its physical and chemical properties is fundamental for its effective use, from reaction stoichiometry calculations to analytical method development.

The definitive molecular weight and other key quantitative data are summarized below, providing a reliable reference for laboratory applications.

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 172.56 g/mol | [1] |

| Molecular Formula | C₇H₅ClO₃ | [2][3][4] |

| IUPAC Name | This compound | [2][] |

| CAS Registry Number | 56961-30-9 | [2][6][7] |

| Appearance | White to light yellow or very pale yellow-brown crystalline powder | [1] |

| Melting Point | 178-182 °C | [1] |

| Typical Purity | >97.0% (by GC) | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark, and dry place) | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved from its corresponding aniline derivative, 5-amino-2-chlorobenzoic acid. The methodology hinges on a well-established transformation: the diazotization of an aromatic amine followed by the thermal decomposition (hydrolysis) of the resulting diazonium salt in an aqueous acidic medium. This process reliably substitutes the amino group with a hydroxyl group.

Causality in Experimental Design

The choice of an acidic medium (sulfuric acid) and low temperature (0-5 °C) during the addition of sodium nitrite is critical. The acid protonates the nitrous acid formed in situ, generating the potent nitrosating agent required for diazotization. The low temperature is essential to ensure the stability of the diazonium salt intermediate, which can be explosive and prone to unwanted side reactions at elevated temperatures. The subsequent heating under reflux provides the activation energy needed for the hydrolysis step, where water acts as the nucleophile to replace the diazonium group.

Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic Acid[8]

-

Reaction Setup: Prepare a suspension of 5-amino-2-chlorobenzoic acid (29.6 mmol) in a solution of sulfuric acid (6.00 mL, 0.167 mol). Cool the stirring suspension to 0 °C in an ice bath.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (0.5 M, 90 mL) to the suspension. Critically maintain the reaction temperature between 0 and 5 °C throughout the addition to prevent degradation of the diazonium intermediate.

-

Intermediate Formation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete formation of the diazonium salt.

-

Hydrolysis: Dilute the reaction mixture with water (900 mL) and heat it to reflux. Stir under reflux for 30 minutes to drive the hydrolysis of the diazonium salt to the desired hydroxyl group.

-

Isolation and Purification: Cool the reaction mixture to room temperature, allowing the product to precipitate. Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid and inorganic salts. Dry the product under vacuum to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Quality Control

Verifying the identity and purity of synthesized this compound is a non-negotiable step for its use in drug development, where impurities can drastically alter biological outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard, robust methods for this purpose.

Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol is a self-validating system for quantifying the purity of the final compound against potential starting materials and by-products.

-

System Preparation: Use a standard HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation, but a gradient elution is often effective.

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the synthesized sample at the same concentration.

-

Chromatographic Run: Equilibrate the column with the mobile phase. Inject the sample and run the separation, monitoring the elution with the UV detector at a suitable wavelength (e.g., 230 nm).[8]

-

Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks. The retention time should match that of the reference standard.

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its utility as a versatile chemical building block. The carboxylic acid and phenolic hydroxyl groups, along with the chlorinated aromatic ring, provide multiple points for chemical modification.

Primary Application: Scaffold for Benzamide Synthesis

The most prominent application of this compound is as a reagent for the synthesis of substituted benzamides.[3][6] The carboxylic acid moiety can be readily activated (e.g., converted to an acyl chloride or activated with coupling agents) and reacted with a primary or secondary amine to form a stable amide bond. This reaction is fundamental to building a diverse library of compounds for screening.

Derivatives based on this scaffold have been investigated as potential multireceptor antipsychotics, demonstrating the pharmacological relevance of the core structure.[3][6] Furthermore, related chloro-hydroxybenzoic acid structures are explored for creating novel sulfonamides with antimicrobial activity, indicating the broader potential of this chemical class.[9]

Visualization of its Role as a Chemical Scaffold

Caption: Role of this compound as a scaffold in synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as an irritant and requires careful handling to minimize exposure.

-

Hazard Statements:

-

Recommended Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][10] Handle in a well-ventilated area or a chemical fume hood.[10]

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]

Conclusion

This compound, with a molecular weight of 172.56 g/mol , is more than a simple chemical compound; it is a strategic tool for medicinal chemists and drug development scientists.[2] Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable scaffold for constructing complex molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely integrate this important building block into their discovery and development workflows, fostering innovation grounded in scientific rigor.

References

-

Title: this compound | C7H5ClO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Benzoic acid, 5-chloro-2-hydroxy- Source: NIST WebBook URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

-

Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: ResearchGate URL: [Link]

Sources

- 1. This compound | 56961-30-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | C7H5ClO3 | CID 458210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56961-30-9 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 6. This compound | 56961-30-9 [chemicalbook.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-hydroxybenzoic Acid

This compound, a substituted aromatic carboxylic acid, represents a pivotal building block in synthetic organic chemistry, particularly within the realm of pharmaceutical development. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a chlorine atom on a benzene ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, analytical characterization, and its significant role as a precursor in the development of therapeutic agents, with a focus on its application in the synthesis of benzamide antipsychotics. The official IUPAC name for this compound is This compound [1][2].

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 56961-30-9 | [1][2] |

| Molecular Formula | C₇H₅ClO₃ | [1] |

| Molecular Weight | 172.56 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 165-168 °C | [2] |

| SMILES | C1=CC(=C(C=C1O)C(=O)O)Cl | [1] |

| InChIKey | UTVCLUZQPSRKMY-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups via a diazonium salt intermediate[3][4][5]. The following protocol details the synthesis from 5-amino-2-chlorobenzoic acid.

Experimental Workflow: Synthesis via Sandmeyer Reaction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

5-amino-2-chlorobenzoic acid

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Toluene (for recrystallization, optional)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer, suspend 5.01 g (29.6 mmol) of 5-amino-2-chlorobenzoic acid in a solution of 6.00 mL of concentrated sulfuric acid in 90 mL of water[2].

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

While maintaining the temperature between 0 and 5 °C, slowly add a solution of sodium nitrite (e.g., 0.5 M aqueous solution) dropwise with vigorous stirring[2].

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour to ensure the complete formation of the diazonium salt[2].

-

-

Hydrolysis:

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any residual acid and inorganic salts.

-

For further purification, recrystallize the crude product from boiling water or an appropriate organic solvent like toluene.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Application in Drug Discovery: Precursor to Benzamide Antipsychotics

Substituted benzoic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals. This compound, and its derivatives, serve as key precursors for the synthesis of benzamide antipsychotic drugs. A prominent example is Nemonapride, an atypical antipsychotic used in the treatment of schizophrenia[6][7][8].

Case Study: Nemonapride

Nemonapride's chemical structure features a substituted benzamide moiety, which can be synthesized from a derivative of this compound.

Mechanism of Action:

Nemonapride primarily exerts its antipsychotic effects through its potent antagonism of dopamine D₂ receptors in the brain[6][7][9]. In psychotic disorders such as schizophrenia, the dopaminergic pathways are often hyperactive, leading to positive symptoms like hallucinations and delusions[6][7]. By blocking these D₂ receptors, Nemonapride inhibits the overstimulation by dopamine, thereby alleviating these symptoms[6].

Furthermore, Nemonapride exhibits affinity for dopamine D₃ and D₄ receptors[8][9]. Its "atypical" antipsychotic profile is also attributed to its interaction with serotonin receptors, particularly as a partial agonist at 5-HT₁A receptors[8][9]. This dual action on both the dopaminergic and serotonergic systems is believed to contribute to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics[6].

Caption: Mechanism of action of Nemonapride as a dopamine D₂ receptor antagonist.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube[10].

-

Ensure complete dissolution, using gentle warming if necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz)[11].

-

Use standard acquisition parameters.

-

-

Data Interpretation:

-

¹H NMR: Expect signals in the aromatic region (around 6.8-7.3 ppm) corresponding to the three protons on the benzene ring. The protons will exhibit splitting patterns (doublets and doublet of doublets) due to coupling. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: Expect signals for the seven distinct carbon atoms. The carboxyl carbon will be significantly downfield (around 169 ppm). The aromatic carbons will appear in the range of approximately 116-157 ppm[2].

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

-

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Interpretation:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to hydrogen bonding[12].

-

O-H Stretch (Phenol): A sharper absorption may be observed around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1670 cm⁻¹[2][12].

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: Bands in the 1320-1210 cm⁻¹ region[12].

-

C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the protonation of the carboxylic acid group[13].

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 300 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. A comprehensive understanding of its synthesis, properties, and analytical characterization is crucial for its effective use in research and drug development. The protocols and information presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important compound.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nemonapride? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Nemonapride used for? Retrieved from [Link]

-

Wikipedia. (n.d.). Nemonapride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 31). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

-

UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). Retrieved from [Link]

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

- Google Patents. (n.d.). US2811547A - Process for preparing s-chlorosalicylic.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... Retrieved from [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

- 1. This compound | C7H5ClO3 | CID 458210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56961-30-9 [chemicalbook.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Nemonapride? [synapse.patsnap.com]

- 7. What is Nemonapride used for? [synapse.patsnap.com]

- 8. Nemonapride - Wikipedia [en.wikipedia.org]

- 9. Nemonapride | Non-selective Dopamine Receptor Antagonists: R&D Systems [rndsystems.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. vuir.vu.edu.au [vuir.vu.edu.au]

An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzoic Acid: Properties, Reactivity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a molecule of significant interest in the realms of pharmaceutical and agrochemical research. Its unique substitution pattern on the benzene ring—featuring a chlorine atom, a hydroxyl group, and a carboxylic acid moiety—imparts a distinct set of physical and chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, its reactivity profile, and detailed experimental protocols for its characterization, with a particular focus on aspects relevant to drug discovery and development.

Molecular Structure and Identification

The structural formula of this compound is C₇H₅ClO₃. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and a carboxylic acid group at position 1. This arrangement of substituents is crucial in determining the molecule's electronic properties, acidity, and reactivity.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 56961-30-9

-

Molecular Formula: C₇H₅ClO₃

-

Molecular Weight: 172.57 g/mol

-

InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N

-

SMILES: C1=CC(=C(C=C1O)C(=O)O)Cl

Physical Properties

This compound is typically a white to light yellow crystalline powder at room temperature.[1][2] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Melting Point | 178-182 °C | [2] |

| Boiling Point (Predicted) | 364.5 ± 27.0 °C | |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | |

| Storage Temperature | Room Temperature | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the chloro substituent.

Acidity and pKa

The molecule possesses two acidic protons: one from the carboxylic acid group and one from the phenolic hydroxyl group. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the acidity of the phenolic proton, while the hydroxyl group, in turn, affects the acidity of the carboxylic acid.

A comprehensive search of the current literature did not yield experimentally determined pKa values for this compound. The determination of these values is critical for understanding the ionization state of the molecule at physiological pH, which is a key parameter in drug design and formulation. The lack of this data represents a significant knowledge gap. A detailed experimental protocol for the determination of the pKa values via potentiometric titration is provided in the "Experimental Protocols" section of this guide. Based on studies of similar substituted benzoic acids, it is expected that the carboxylic acid pKa will be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing chloro substituent.[3][4] The pKa of the phenolic hydroxyl group is also anticipated to be influenced by the electronic effects of the other substituents.

Reactivity

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing chloro and carboxylic acid groups. The directing effects of these substituents will influence the position of incoming electrophiles. The hydroxyl group is an ortho-, para- director, while the chloro group is also an ortho-, para- director (though deactivating), and the carboxylic acid group is a meta-director. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile.

The carboxylic acid and hydroxyl groups can undergo typical reactions. The carboxylic acid can be converted to esters, amides, and acid chlorides. The hydroxyl group can be alkylated or acylated.

A key reaction in the context of drug development is the formation of amides from the carboxylic acid moiety. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Caption: Synthesis of benzamide derivatives.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the three aromatic protons, the carboxylic acid proton, and the phenolic hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with their neighbors. The chemical shifts of the carboxylic acid and hydroxyl protons can be broad and their positions can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically 160-180 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[7]

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O stretch: Bands in the 1210-1320 cm⁻¹ region.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (172.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[1][8][9]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Given the absence of reported pKa values, the following protocol provides a robust method for their experimental determination.

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and phenolic hydroxyl groups of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1726 g of this compound (to make a ~0.01 M solution) and dissolve it in a suitable volume of deionized water in a 100 mL volumetric flask. If solubility is an issue, a co-solvent such as ethanol can be used, but its effect on the pKa should be noted. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Transfer a known volume (e.g., 50 mL) of the analyte solution to a 250 mL beaker. Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence points. Continue the titration well past the expected equivalence points.

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added. Two equivalence points should be observed, corresponding to the neutralization of the carboxylic acid and the phenolic hydroxyl group.

-

To more accurately determine the equivalence points, plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot and the zero crossings in the second derivative plot correspond to the equivalence points.

-

The pKa values can be determined from the pH at the half-equivalence points. The pKa₁ (carboxylic acid) is the pH at half the volume of the first equivalence point. The pKa₂ (phenolic hydroxyl) is the pH at the midpoint between the first and second equivalence points.

-

Caption: Workflow for pKa determination.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the following areas:

-

Anti-inflammatory and Analgesic Agents: As a derivative of salicylic acid, it is a precursor for compounds with potential anti-inflammatory and pain-relieving properties.

-

Antipsychotics: It has been used as a reagent in the synthesis and structure-activity relationship studies of benzamides as potential multireceptor antipsychotics.

-

Agrochemicals: It is employed in the formulation of herbicides and fungicides.

The presence of the chloro and hydroxyl groups provides handles for further chemical modification, allowing for the exploration of a wide range of derivatives in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, reactivity, and analytical characterization. A notable gap in the existing literature is the absence of experimentally determined pKa values, for which a detailed determination protocol has been provided. A thorough understanding of the properties outlined in this guide is essential for researchers and scientists working with this compound to unlock its full potential in the development of new and innovative products.

References

- Aktas, A. H., & Pekcan, G. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 22(8), 6133-6142.

- Aktas, A. H., & Pekcan, G. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(3), 2168.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.

- Liotta, C. L., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(5), 2889.

- Zhang, S., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12045-12055.

- Your Chem Help. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Whitman College. (n.d.). GCMS Section 6.12.

- Ghoneim, M. M., et al. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. International Journal of Quantum Chemistry, 111(13), 3247-3260.

- LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- University of California, Los Angeles. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum.

- MedchemExpress. (n.d.). 2-Chloro-5-methylbenzoic acid.

- NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

- PubChem. (n.d.). 4-Chlorobenzoic Acid.

- LibreTexts. (2020). 14.

- ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....

- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 347-353.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).

- ChemicalBook. (n.d.). 2-Chloro-4-hydroxybenzoic acid(56363-84-9) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

- TCI EUROPE N.V. (n.d.). This compound.

- ResearchGate. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Quora. (2018). How will you convert benzamide to benzoic acid?.

- Chegg.com. (2022). Solved Ortho-chlorobenzoic acid has a pka of 2.89.

- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- Michigan State University. (n.d.).

- NIST. (n.d.). Benzoic acid, 2-chloro-.

- A Hand Wavy Guide. (2025). Electrophilic Aromatic Substitution: Ortho, Meta, And Para Directors.

- Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube.

- SpectraBase. (n.d.). 2-Chlorobenzoic acid - Optional[FTIR] - Spectrum.

- Michigan State University. (n.d.).

- University of Connecticut. (n.d.). Table of Acids with Ka and pKa Values.

- Google Patents. (n.d.).

Sources

- 1. GCMS Section 6.12 [people.whitman.edu]

- 2. This compound | 56961-30-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum [chemicalbook.com]

- 7. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Melting Point of 2-Chloro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive analysis of the melting point of 2-Chloro-5-hydroxybenzoic acid (CAS No. 56961-30-9), a key intermediate in pharmaceutical synthesis. Beyond a simple statement of the physical constant, this document delves into the critical factors that influence its melting behavior, offering a framework for accurate determination and interpretation. We will explore the theoretical underpinnings of melting point phenomena, detail rigorous experimental protocols, and discuss the implications of these measurements in a research and development context.

Understanding the Physicochemical Profile of this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a chlorine atom on the benzene ring, dictates its physical and chemical properties, including its melting point. The interplay of intermolecular forces, primarily hydrogen bonding from the carboxylic acid and hydroxyl groups, and dipole-dipole interactions from the carbon-chlorine bond, results in a relatively high melting point characteristic of a stable crystalline solid.

Reported Melting Point Values

A review of commercially available this compound reveals a range of reported melting points. This variability is not uncommon for organic compounds and underscores the importance of a critical approach to this seemingly simple physical constant.

| Reported Melting Point | Purity | Source |

| 178.0 to 182.0 °C | >97.0% (GC)(T) | Tokyo Chemical Industry Co., Ltd. |

| Not Specified | 95% | Sigma-Aldrich[1] |

This discrepancy in reported values highlights the necessity for a thorough understanding of the factors that can influence the melting point of a substance.

Critical Factors Influencing the Melting Point of this compound

The melting point of a crystalline solid is a sensitive indicator of its purity and crystalline form. For this compound, variations in the observed melting point can be attributed to several key factors:

The Impact of Impurities

The presence of impurities is a primary cause of both a depression and a broadening of the melting point range. Even small amounts of soluble impurities can disrupt the crystal lattice of the solid, weakening the intermolecular forces that must be overcome for the substance to melt. This leads to a lower energy requirement for the phase transition, resulting in a depressed melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the crystal, with varying concentrations of impurities, melt at slightly different temperatures.

Common impurities in this compound can arise from its synthesis. For instance, a plausible synthetic route involves the chlorination of 3-hydroxybenzoic acid. Incomplete reaction could leave unreacted starting material, while side reactions could introduce isomers or other chlorinated species.

The Phenomenon of Polymorphism

Methodologies for Accurate Melting Point Determination

To obtain reliable and reproducible melting point data for this compound, a standardized and well-calibrated methodology is essential. The following sections outline a robust protocol based on established pharmacopeial methods.

Instrumentation and Calibration

A modern digital melting point apparatus is recommended for accurate and objective measurements. These instruments typically employ a heated block and a camera or light detection system to automatically determine the melting range.

Calibration is a critical, non-negotiable step for ensuring the trustworthiness of the data. The instrument should be calibrated regularly using certified reference standards with melting points that bracket the expected melting point of this compound.

Calibration Workflow:

Caption: Workflow for Melting Point Apparatus Calibration.

Recommended Calibration Standards:

| Standard | Certified Melting Point Range (°C) |

| Vanillin | 81 - 83 |

| Acetanilide | 113 - 116 |

| Benzoic Acid | 121 - 123 |

| Urea | 132 - 135 |

| Sulphanilamide | 164.5 - 166.5 |

| Caffeine | 235 - 237.5 |

Note: Always refer to the specific certificate of analysis for the certified values of the reference standards used.

Sample Preparation and Loading

Proper sample preparation is crucial for accurate melting point determination. The sample of this compound should be a fine, dry powder.

Sample Preparation Workflow:

Caption: Workflow for Sample Preparation.

Standard Operating Procedure for Melting Point Determination (Adapted from USP <741>)[3][4][5]

-

Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point of this compound (around 160°C).

-

Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is critical for accurate determination.

-

Insert the packed capillary tube into the heating block.

-

Observe the sample as the temperature increases.

-

Record the onset of melting: The temperature at which the first drop of liquid is observed.

-

Record the clear point: The temperature at which the last solid particle melts.

-

Report the melting point as a range from the onset of melting to the clear point.

-

Perform the determination in triplicate and report the average range.

Purification of this compound by Recrystallization

To obtain a sample of high purity, which is essential for establishing a reliable reference melting point, recrystallization is the preferred method. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection

For a polar compound like this compound, polar solvents are generally suitable. A mixture of ethanol and water is often a good starting point for recrystallization of benzoic acid derivatives.

Recrystallization Protocol

-

Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow:

Caption: General Workflow for Recrystallization.

After purification, the melting point of the recrystallized this compound should be redetermined. A sharper and potentially higher melting range is indicative of successful purification.

Conclusion

The melting point of this compound is a fundamental property that provides valuable insights into its identity and purity. The reported values typically fall within the range of 178-182°C. However, for research and drug development purposes, it is imperative to move beyond accepting a literature value at face value. A thorough understanding of the influence of impurities and potential polymorphism, coupled with a rigorously executed and well-calibrated melting point determination protocol, is essential for generating reliable and defensible data. By following the principles and procedures outlined in this guide, researchers can confidently assess the quality of their this compound and ensure the integrity of their subsequent scientific endeavors.

References

-

Reagecon. Melting Point Calibration Standards. [Link]

-

Mettler Toledo. Melting Point Reference Standards. [Link]

-

USP. USP 741 Melting Point. [Link]

-

Crea Analytical. Calibration standards for melting point determination. [Link]

-

SOP Guide for Pharma. SOP for Melting Point Determination. [Link]

-

Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

-

USP. <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Stenutz. This compound. [Link]

-

PubChem. This compound. [Link]

- Unknown Source.

-

YouTube. Melting point testing as per USP 741. [Link]

-

PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

- Unknown Source.

-

ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

-

YouTube. 27A. Recrystallisation. [Link]

-

Organic Syntheses. p-HYDROXYBENZOIC ACID. [Link]

- Unknown Source. Chemistry 210 Experiment Ib.

-

Chemcasts. This compound (CAS 56961-30-9) Properties. [Link]

Sources

An In-depth Technical Guide to the Aqueous Solubility of 2-Chloro-5-hydroxybenzoic Acid for Pharmaceutical Development

Foreword: Understanding the Criticality of Aqueous Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's aqueous solubility. For drug development professionals, a thorough understanding of this physicochemical property is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the aqueous solubility of 2-Chloro-5-hydroxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to equip researchers and scientists with the knowledge to accurately characterize and modulate the solubility of this and similar compounds, thereby accelerating the drug development pipeline. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its behavior in a biological system. This compound is a multifaceted molecule, and its solubility is intrinsically linked to its structural features.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO₃ | PubChem[1] |

| Molecular Weight | 172.57 g/mol | PubChem[1] |

| Melting Point | 178-182 °C | TCI[2] |

| Predicted pKa₁ (Carboxylic Acid) | ~2.8 - 3.2 | ACD/Labs Percepta, ChemAxon[3][4][5][6] |

| Predicted pKa₂ (Phenolic Hydroxyl) | ~8.5 - 9.0 | ACD/Labs Percepta, ChemAxon[3][4][5][6] |

| Predicted LogP | 1.8 - 2.2 | ALOGPS, ChemAxon[6][7] |

| Predicted Intrinsic Aqueous Solubility (S₀) | Low (estimated in the range of 1-10 mg/mL) | ALOGPS, ChemAxon[6][7][8] |

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound due to its simplicity and reliability.[5] This protocol outlines a robust procedure for determining the aqueous solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent (in this case, water or a buffered solution) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into a series of clear glass vials with screw caps. The excess solid is crucial to ensure saturation is achieved.

-

To each vial, add a precise volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, or a series of buffers with pH values ranging from 2 to 10 to assess pH-dependent solubility).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C to mimic physiological conditions.

-

Agitate the vials at a consistent rate (e.g., 150-200 rpm) for a predetermined period. A 24 to 48-hour equilibration time is generally sufficient for most compounds to reach equilibrium. It is advisable to perform a time-to-equilibrium study by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, use a syringe filter (e.g., 0.22 µm PVDF or PTFE) to filter the solution into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same aqueous medium used for the solubility experiment.

-

Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility of the compound under the specific experimental conditions.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing the Solubility of this compound

The aqueous solubility of an ionizable compound like this compound is not a fixed value but is significantly influenced by the properties of the surrounding medium.

The Profound Impact of pH

This compound possesses two ionizable functional groups: a carboxylic acid and a phenolic hydroxyl group. The ionization state of these groups, and consequently the overall solubility of the molecule, is highly dependent on the pH of the solution.

-

At low pH (pH < pKa₁): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH), and the phenolic hydroxyl group is also protonated (-OH). In this state, the molecule is less polar and is expected to exhibit its lowest aqueous solubility, known as the intrinsic solubility (S₀) .

-

As the pH increases towards pKa₁: The carboxylic acid group begins to deprotonate, forming the carboxylate anion (-COO⁻). This introduces a negative charge, increasing the molecule's polarity and, consequently, its aqueous solubility.

-

Between pKa₁ and pKa₂: The carboxylic acid is fully deprotonated, while the phenolic hydroxyl group remains largely protonated. The molecule exists as a monovalent anion, and its solubility is significantly higher than the intrinsic solubility.

-

As the pH approaches and exceeds pKa₂: The phenolic hydroxyl group deprotonates to form a phenoxide anion (-O⁻). The molecule now carries a divalent negative charge, further increasing its polarity and leading to a continued increase in solubility.

This relationship can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized form of an acid.[10]

pH-Dependent Ionization and Solubility

Sources

- 1. Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

safety and hazards of 2-Chloro-5-hydroxybenzoic acid

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-hydroxybenzoic Acid

Introduction

This compound (CAS No: 56961-30-9) is a halogenated aromatic carboxylic acid.[] As with many substituted benzoic acids, it serves as a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, hazards, and handling protocols associated with this compound. The information herein is synthesized from publicly available safety data sheets and chemical databases to ensure a high degree of technical accuracy and trustworthiness.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystal. Key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 56961-30-9 | [4][5] |

| Molecular Formula | C₇H₅ClO₃ | [4][5] |

| Molecular Weight | 172.56 g/mol | [4] |

| Appearance | White to light yellow powder to crystal | |

| Melting Point | 178-182 °C | [5] |

| Synonyms | 3-Carboxy-4-chlorophenol, 2-chloro-5-hydroxy-benzoic acid | [4][5] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[4] This classification is based on its potential to cause skin, eye, and respiratory irritation.

GHS Hazard Classification

Caption: Step-by-step workflow for handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation of dust. [6][7]* Safety showers and eyewash stations should be readily accessible. [6] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [7]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. [7]* Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. [8] Storage:

-

Store in a tightly closed container. [8]* Keep in a cool, dry, and well-ventilated place. [7]Recommended storage is at room temperature. * Store away from incompatible materials such as strong oxidizing agents and strong bases. [6]

Section 5: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

First-Aid Response Flowchart

Caption: Immediate first-aid actions for different exposure routes.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. [6][7]* Skin Contact: Immediately take off contaminated clothing. [8]Wash the affected area with plenty of soap and water. [7]If skin irritation occurs, get medical advice. * Eye Contact: Rinse cautiously with water for several minutes. [8]Remove contact lenses if present and easy to do so, and continue rinsing. [8]If eye irritation persists, seek immediate medical attention. * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [7][8]

Section 6: Stability and Reactivity

-